molecular formula C20H28O2 B13168941 (3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one

(3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one

Cat. No.: B13168941
M. Wt: 300.4 g/mol
InChI Key: TXAYXAYBDOMUDU-OALUTQOASA-N
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Description

(3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one is a chiral oxetane derivative. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical reactivity. This compound features a non-8-en-1-yl group and a phenethyl group, making it potentially interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors to ensure the correct stereochemistry.

    Formation of the Oxetane Ring: This can be achieved through cyclization reactions, often involving epoxide intermediates.

    Functional Group Modifications: Introduction of the non-8-en-1-yl and phenethyl groups can be done through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts and solvents that are cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions might target the double bond in the non-8-en-1-yl group.

    Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products

The major products will depend on the specific reaction conditions but could include epoxides, reduced alkanes, or substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The strained ring of oxetanes makes them useful intermediates in organic synthesis.

    Chiral Catalysts: The chiral centers in the compound can be utilized in asymmetric synthesis.

Biology

    Drug Development: Oxetane derivatives are explored for their potential as bioactive molecules in pharmaceuticals.

Medicine

    Antimicrobial Agents: Some oxetane derivatives have shown promise as antimicrobial agents.

Industry

    Polymer Chemistry: Oxetanes can be used in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism of action for (3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The strained ring structure could also make it a reactive intermediate in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetane: Lacks the ketone group.

    (3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxirane: An epoxide analog.

Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(3S,4S)-3-non-8-enyl-4-(2-phenylethyl)oxetan-2-one

InChI

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-11-14-18-19(22-20(18)21)16-15-17-12-9-8-10-13-17/h2,8-10,12-13,18-19H,1,3-7,11,14-16H2/t18-,19-/m0/s1

InChI Key

TXAYXAYBDOMUDU-OALUTQOASA-N

Isomeric SMILES

C=CCCCCCCC[C@H]1[C@@H](OC1=O)CCC2=CC=CC=C2

Canonical SMILES

C=CCCCCCCCC1C(OC1=O)CCC2=CC=CC=C2

Origin of Product

United States

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